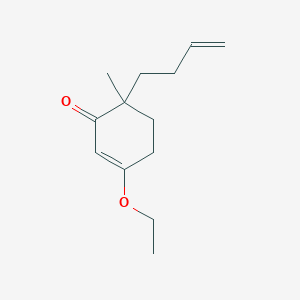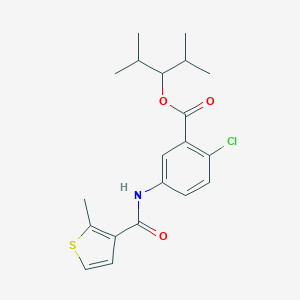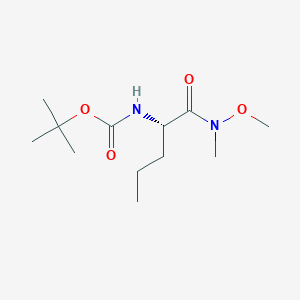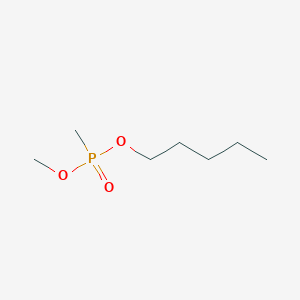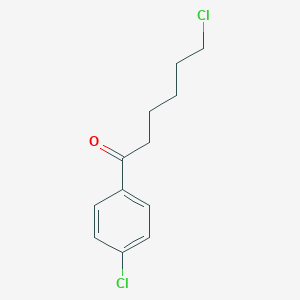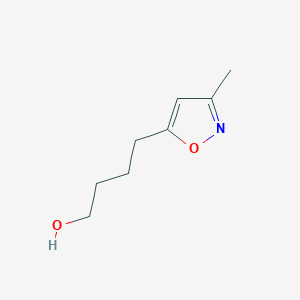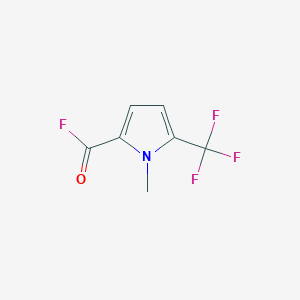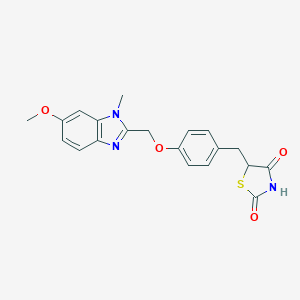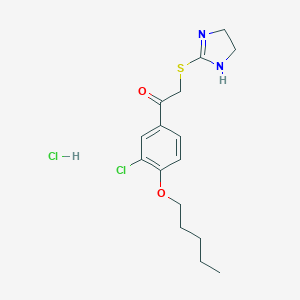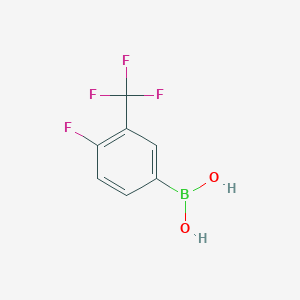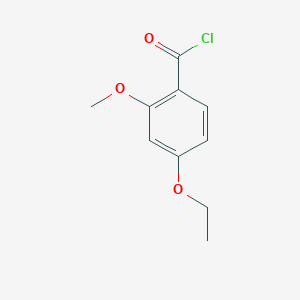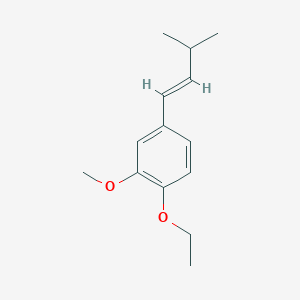![molecular formula C8H15NO2 B070941 methyl 2-[(2R)-piperidin-2-yl]acetate CAS No. 171730-95-3](/img/structure/B70941.png)
methyl 2-[(2R)-piperidin-2-yl]acetate
Overview
Description
“Methyl 2-[(2R)-piperidin-2-yl]acetate” is a chemical compound with the molecular formula C8H15NO2 . It is also known as “methyl (2R)-2-piperidinylacetate hydrochloride” and has a molecular weight of 193.67 g/mol .
Synthesis Analysis
The synthesis of piperidone analogs, which include “methyl 2-[(2R)-piperidin-2-yl]acetate”, has been a subject of considerable research . Piperidones serve as precursors to the piperidine ring, which is a common structural element in many alkaloid natural products and drug candidates . Various methodologies have been developed for the synthesis of position isomeric piperidones and their derivatives .
Molecular Structure Analysis
The molecular structure of “methyl 2-[(2R)-piperidin-2-yl]acetate” includes a piperidine ring, which is a common structural element in many alkaloid natural products and drug candidates .
Physical And Chemical Properties Analysis
“Methyl 2-[(2R)-piperidin-2-yl]acetate” is a powder with a molecular weight of 193.67 g/mol .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Developments in the Synthesis of (S)-clopidogrel : (S)-clopidogrel, known commercially as Plavix, is a crucial antiplatelet and antithrombotic drug. It involves the compound methyl 2-[(2R)-piperidin-2-yl]acetate in its synthesis process. The demand for (S)-clopidogrel has motivated the scientific community to explore efficient synthetic methods. This review focuses on summarizing these methodologies, highlighting their advantages and limitations, and discussing their significance for future pharmaceutical applications (Saeed et al., 2017).
Biological and Environmental Applications
Methanogenic Pathways and Carbon Isotopic Signatures : The study of methanogenic pathways, which involve compounds like methyl 2-[(2R)-piperidin-2-yl]acetate, contributes significantly to understanding methane production in various environments. By measuring stable carbon isotopic signatures, researchers can quantify the contribution of different pathways to total methane production, offering insights into microbial processes and environmental impact (Conrad, 2005).
Chemical and Analytical Techniques
Nucleophilic Aromatic Substitution : The reaction involving piperidine and nitro-group compounds, such as 1,2,4-trinitrobenzene, highlights a critical application of nucleophilic aromatic substitution reactions in synthetic chemistry. These reactions, which can include derivatives of methyl 2-[(2R)-piperidin-2-yl]acetate, provide a quantitative yield under specific conditions, offering a pathway to synthesize complex organic compounds efficiently (Pietra & Vitali, 1972).
Environmental Sustainability
Biodiesel Production via Interesterification : The use of methyl acetate in biodiesel production, as an alternative to traditional methanol-based processes, represents a sustainable approach to addressing environmental challenges. This method, potentially involving compounds like methyl 2-[(2R)-piperidin-2-yl]acetate, reduces waste glycerol production and enhances the sustainability of biodiesel processes. The product, biodiesel fuel (BDF), demonstrates promising properties for energy applications, emphasizing the importance of sustainable practices in industrial applications (Esan et al., 2021).
Safety And Hazards
The safety information for “methyl 2-[(2R)-piperidin-2-yl]acetate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
methyl 2-[(2R)-piperidin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLRJTRKAHPHEE-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459361 | |
| Record name | (R)-HOMOPIPECOLIC ACIDMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(2R)-piperidin-2-yl]acetate | |
CAS RN |
171730-95-3 | |
| Record name | (R)-HOMOPIPECOLIC ACIDMETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

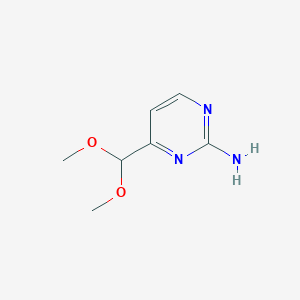
![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)
